
Tetranor-9-methylene-PGE2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetranor-9-methylene-PGE2, also known as TM-PGE2, is a prostaglandin E2 metabolite that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In
Mécanisme D'action
Tetranor-9-methylene-PGE2 exerts its effects by binding to specific receptors on the surface of cells. These receptors, known as EP receptors, are part of the prostaglandin receptor family and are involved in a variety of physiological processes. Tetranor-9-methylene-PGE2 has been shown to bind specifically to EP2 and EP4 receptors, leading to the activation of intracellular signaling pathways that regulate cell growth, inflammation, and other physiological processes.
Biochemical and Physiological Effects
Tetranor-9-methylene-PGE2 has a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell death (apoptosis), and reduce inflammation. Tetranor-9-methylene-PGE2 has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Tetranor-9-methylene-PGE2 in lab experiments is its stability and purity. Tetranor-9-methylene-PGE2 can be synthesized in large quantities and is stable under a variety of conditions. However, one of the limitations of using Tetranor-9-methylene-PGE2 is its potential toxicity. High doses of Tetranor-9-methylene-PGE2 can be toxic to cells and can cause cell death. Therefore, careful dosing and monitoring are required when using Tetranor-9-methylene-PGE2 in lab experiments.
Orientations Futures
There are several future directions for Tetranor-9-methylene-PGE2 research. One potential direction is the development of Tetranor-9-methylene-PGE2 analogs that have improved stability and efficacy. Another potential direction is the use of Tetranor-9-methylene-PGE2 in combination with other anti-cancer agents to enhance its anti-tumor effects. Additionally, further research is needed to fully understand the mechanism of action of Tetranor-9-methylene-PGE2 and its potential therapeutic applications in a variety of diseases.
Conclusion
Tetranor-9-methylene-PGE2 is a prostaglandin E2 metabolite that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. Tetranor-9-methylene-PGE2 has promising applications in the treatment of cancer and inflammatory diseases, and there are several future directions for further research.
Méthodes De Synthèse
Tetranor-9-methylene-PGE2 is synthesized through the enzymatic conversion of prostaglandin E2 (PGE2) by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This conversion results in the formation of a double bond between carbon atoms 9 and 11, leading to the formation of Tetranor-9-methylene-PGE2. This synthesis method has been widely used in scientific research to obtain pure and stable Tetranor-9-methylene-PGE2 for further experimentation.
Applications De Recherche Scientifique
Tetranor-9-methylene-PGE2 has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use in the treatment of cancer. Studies have shown that Tetranor-9-methylene-PGE2 can inhibit the growth and proliferation of cancer cells, making it a potential anti-cancer agent. Tetranor-9-methylene-PGE2 has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
Numéro CAS |
123283-87-4 |
|---|---|
Nom du produit |
Tetranor-9-methylene-PGE2 |
Formule moléculaire |
C19H30O4 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-3-hydroxy-4-methylpent-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C19H30O4/c1-13(2)17(20)11-10-16-15(14(3)12-18(16)21)8-6-4-5-7-9-19(22)23/h4,6,10-11,13,15-18,20-21H,3,5,7-9,12H2,1-2H3,(H,22,23)/b6-4-,11-10+/t15-,16+,17?,18+/m0/s1 |
Clé InChI |
LXSHKOQHYYFIJM-UKTPMIRMSA-N |
SMILES isomérique |
CC(C)C(/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O |
SMILES |
CC(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O |
SMILES canonique |
CC(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O |
Synonymes |
9-deoxy-16,16-dimethyl-tetranor-9-methyleneprostaglandin E2 tetranor-9-methylene-PGE2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



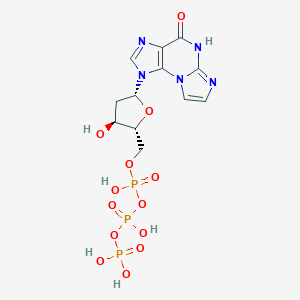

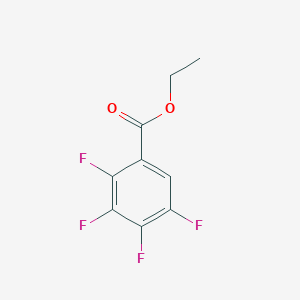
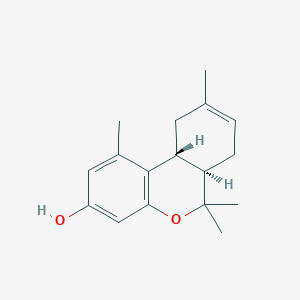
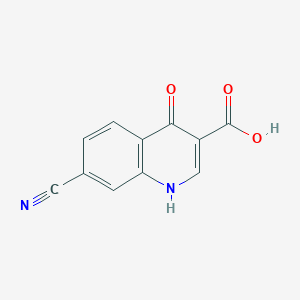


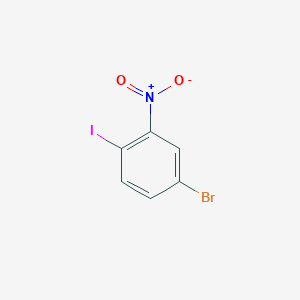
![L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI)](/img/structure/B37999.png)

![Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-](/img/structure/B38008.png)


